molecular formula C17H25NO B5671102 3-cyclohexyl-N-(2-phenylethyl)propanamide

3-cyclohexyl-N-(2-phenylethyl)propanamide

Cat. No.: B5671102
M. Wt: 259.4 g/mol
InChI Key: DRGREWWWFIRJSV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(2-phenylethyl)propanamide is an organic compound with the molecular formula C17H25NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a cyclohexyl group, a phenylethyl group, and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-phenylethyl)propanamide can be achieved through a one-pot amidation of primary nitroalkanes. This method involves the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the desired amide. The reaction typically requires specific reagents and conditions, such as the use of bromonitromethane and (S)-1-phenylethan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of amide synthesis, including the use of catalysts and optimized reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

3-Cyclohexyl-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in pain management and anesthesia.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide: This compound shares structural similarities with 3-cyclohexyl-N-(2-phenylethyl)propanamide but has different functional groups.

    N-(1-Phenylethyl)benzamide: Another similar compound with a benzamide backbone instead of a propanamide backbone.

Uniqueness

This compound is unique due to its specific combination of a cyclohexyl group, a phenylethyl group, and a propanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyclohexyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGREWWWFIRJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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